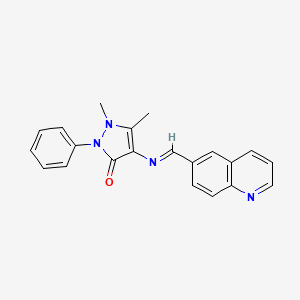
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPB is a small molecule that belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用机制
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide acts as a competitive antagonist of TRPV4 by binding to a specific site on the channel. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been shown to block TRPV4-mediated calcium influx in various cell types, including primary chondrocytes, lung epithelial cells, and dorsal root ganglion neurons. The inhibition of TRPV4 by 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been demonstrated to reduce pain behavior in animal models of neuropathic pain and to protect against lung injury in models of pulmonary edema.
Biochemical and Physiological Effects
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its inhibition of TRPV4-mediated calcium influx, 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been shown to reduce the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in chondrocytes and lung epithelial cells. 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has also been shown to reduce the production of reactive oxygen species (ROS) in chondrocytes, which contributes to the pathogenesis of osteoarthritis. In animal models, 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been shown to reduce pain behavior and to protect against lung injury.
实验室实验的优点和局限性
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for TRPV4, which allows for the specific inhibition of this ion channel without affecting other channels or receptors. 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide is also relatively easy to synthesize and has a high purity when prepared through recrystallization or column chromatography. However, one of the limitations of 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide is its low solubility in water, which can make it difficult to use in certain experimental conditions. 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for research on 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide. One area of interest is the development of more potent and selective TRPV4 inhibitors based on the structure of 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide. Another area of research is the investigation of the role of TRPV4 in other diseases, such as cancer and cardiovascular disease. The development of novel drug delivery systems for 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide may also improve its therapeutic potential. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide in vivo will be necessary for the development of clinical applications.
Conclusion
In conclusion, 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide is a promising compound with potential therapeutic applications in the treatment of TRPV4-related diseases. Its selective inhibition of TRPV4 makes it a valuable tool for studying the role of this ion channel in various physiological processes. Further research is needed to fully understand the mechanism of action of 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide and to develop more potent and selective TRPV4 inhibitors.
合成方法
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 3-phenylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzoyl chloride to obtain the final product, 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide. The purity of the compound can be improved through recrystallization or column chromatography.
科学研究应用
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable ion channel that plays a crucial role in various physiological processes such as osmoregulation, thermoregulation, and pain sensation. Dysregulation of TRPV4 has been implicated in several diseases, including osteoarthritis, pulmonary edema, and neuropathic pain. 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been shown to inhibit TRPV4-mediated calcium influx in vitro and in vivo, making it a potential therapeutic agent for TRPV4-related diseases.
属性
IUPAC Name |
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(23-17-7-10-18-8-3-1-4-9-18)19-13-15-20(16-14-19)24-28(26,27)21-11-5-2-6-12-21/h1-6,8-9,11-16,24H,7,10,17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJWUVCFEMTCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)

![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)
![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)

![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)